O-Phenyl-D-tyrosine HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

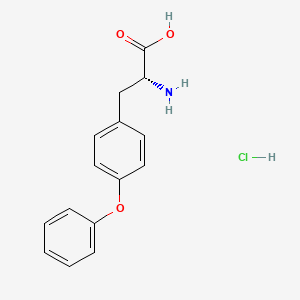

O-Phenyl-D-tyrosine Hydrochloride is a derivative of the amino acid tyrosine, where the phenyl group is substituted at the ortho positionThe molecular formula of O-Phenyl-D-tyrosine Hydrochloride is C15H16ClNO3 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of O-Phenyl-D-tyrosine Hydrochloride typically involves the protection of the amino and carboxyl groups of tyrosine, followed by the introduction of the phenyl group at the ortho position. The protected intermediate is then deprotected to yield the final product. Common reagents used in this synthesis include phenylboronic acid, palladium catalysts, and protecting groups such as tert-butyloxycarbonyl (Boc) and methyl esters .

Industrial Production Methods: Industrial production of O-Phenyl-D-tyrosine Hydrochloride may involve multi-step synthesis processes, including the use of enzyme-catalyzed reactions to achieve high yield and purity. Enzyme cascades, such as those involving tyrosine phenol-lyase and tyrosine decarboxylase, can be employed to convert tyrosine to the desired product efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: O-Phenyl-D-tyrosine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Electrophiles such as bromine or chloromethyl methyl ether.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Amines and hydroxylamines.

Substitution: Halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

O-Phenyl-D-tyrosine Hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its role in enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of O-Phenyl-D-tyrosine Hydrochloride involves its interaction with enzymes and receptors in biological systems. It can act as a substrate for tyrosine hydroxylase, leading to the production of catecholamines such as dopamine. The phenyl group enhances its binding affinity and specificity for certain molecular targets, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

L-Tyrosine: A naturally occurring amino acid with similar structural features but lacking the ortho-phenyl substitution.

D-Tyrosine: The enantiomer of L-Tyrosine, with different biological activity.

Phenylalanine: Another aromatic amino acid, differing in the position of the phenyl group.

Uniqueness: O-Phenyl-D-tyrosine Hydrochloride is unique due to its ortho-phenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a therapeutic agent and a tool for studying enzyme mechanisms and protein interactions .

Biologische Aktivität

O-Phenyl-D-tyrosine hydrochloride (O-Phenyl-D-Tyr HCl) is a structural analog of the amino acid tyrosine, notable for its diverse biological activities. This compound has garnered attention in pharmacological and biochemical research due to its potential roles in signal transduction, enzyme inhibition, and as a substrate for various biological processes. This article reviews the biological activity of O-Phenyl-D-Tyr HCl, supported by data tables, case studies, and detailed research findings.

O-Phenyl-D-Tyrosine HCl is characterized by its molecular structure, which incorporates a phenyl group at the ortho position of the tyrosine backbone. This modification influences its solubility, lipophilicity, and interaction with biological systems. The compound has a molar mass of approximately 263.69 g/mol and is typically available as a colorless solid soluble in DMSO.

1. Signal Transduction

O-Phenyl-D-Tyr HCl participates in various signal transduction pathways similar to other tyrosine derivatives. It has been shown to influence the activity of neurotransmitter transporters, particularly LAT-1 (L-type amino acid transporter 1), which is crucial for the transport of large neutral amino acids across cell membranes. Research indicates that meta-substituted phenylalanines and tyrosines enhance LAT-1 activity and brain uptake, suggesting that O-Phenyl-D-Tyr HCl may exhibit similar properties .

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on tyrosinase, an enzyme involved in melanin biosynthesis. Studies demonstrate that ortho-substituted phenols can act as substrates for tyrosinase, leading to the formation of o-quinones and subsequent products such as dopachrome. O-Phenyl-D-Tyr HCl's structural characteristics may enhance its affinity for this enzyme, potentially making it a useful inhibitor in conditions characterized by excessive pigmentation .

Case Study: LAT-1 Activity

In a study examining the structure-activity relationship (SAR) of various tyrosine derivatives, O-Phenyl-D-Tyr HCl was found to exhibit significant inhibition of LAT-1 transporter activity. The IC50 value was determined to be approximately 6.6 μM, indicating a strong inhibitory effect compared to other derivatives .

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | 6.6 | LAT-1 Inhibition |

| Meta-methyltyrosine | 7.3 | LAT-1 Inhibition |

| Para-substituted analogs | Varies | Variable |

Enzymatic Assays

Enzyme assays conducted to measure DOPA formation from tyrosine using O-Phenyl-D-Tyr HCl demonstrated that it can serve as a substrate under specific conditions. The enzymatic activity was monitored using colorimetric methods, revealing that the compound could effectively participate in hydroxylation reactions catalyzed by tyrosinase .

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(4-phenoxyphenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3.ClH/c16-14(15(17)18)10-11-6-8-13(9-7-11)19-12-4-2-1-3-5-12;/h1-9,14H,10,16H2,(H,17,18);1H/t14-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNCAXKXGJBTRG-PFEQFJNWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C[C@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.